N-苄基-N-甲基氮杂环戊-4-胺

描述

N-benzyl-N-methylazepan-4-amine is a synthetic compound with the CAS Number: 1339192-22-1 . It has a molecular weight of 218.34 .

Molecular Structure Analysis

The IUPAC name for N-benzyl-N-methylazepan-4-amine is N-benzyl-N-methyl-4-azepanamine . The InChI code for this compound is 1S/C14H22N2/c1-16(12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14/h2-4,6-7,14-15H,5,8-12H2,1H3 .Physical And Chemical Properties Analysis

N-benzyl-N-methylazepan-4-amine is a liquid at room temperature .科学研究应用

Application in Biocatalysis and Drug Synthesis

“N-benzyl-N-methylazepan-4-amine” is a basic building block of many active pharmaceutical ingredients . It plays a crucial role in the synthesis of N-benzyl cyclo-tertiary amines, which are key components in natural products and pharmaceutical synthesis .

Green Approach to Drug Synthesis: The effective synthesis of N-benzyl cyclo-tertiary amines using imine reductase is a green approach . Traditional methods faced challenges with enzyme activity and selectivity . However, researchers have focused on enhancing Mesorhizobium imine reductase (Mes IRED) for better N-benzyl cyclo-tertiary amine production .

Engineering of Mesorhizobium Imine Reductase: Through alanine scanning and consensus mutation, 12 single-site Mes IRED mutants were identified from 23 candidates, showing improved conversion of N-benzylpyrrolidine and N-benzylpiperidine . Notably, mutants from I177, V212, I213, and A241 significantly boosted conversions .

Improved Conversion and Selectivity: The best-performing mutant for N-benzylpyrrolidine, Mes IRED V212A/I213V (M1), increased conversion from 23.7% to 74.3% . For N-benzylpiperidine, Mes IRED V212A/I177A/A241I (M2) enhanced conversion from 22.8% to 66.8% . Tunnel analysis revealed M1 and M2 have more efficient tunnels for larger product movement compared to wild-type Mes IRED .

High Conversions Achieved: Using recombinant E. coli coexpressing Mes IRED and glucose dehydrogenase (GDH), high conversions were achieved: 75.1% for N-benzylpyrrolidine (M1) and 88.8% for N-benzylpiperidine (M2) . A preparative experiment resulted in 86.2% conversion and 60.2% yield for N-benzylpiperidine .

This research offers an efficient method for engineering IRED, significantly improving conversion and selectivity for N-benzyl cyclo-tertiary amines, aiding drug synthesis and providing insights into rational design of other enzymes .

安全和危害

N-benzyl-N-methylazepan-4-amine is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

N-benzyl-N-methylazepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14/h2-4,6-7,14-15H,5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICRVFXFCKIOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methylazepan-4-amine | |

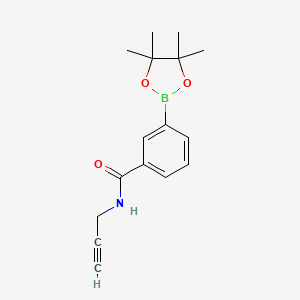

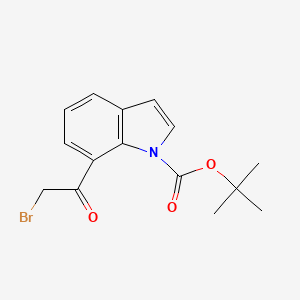

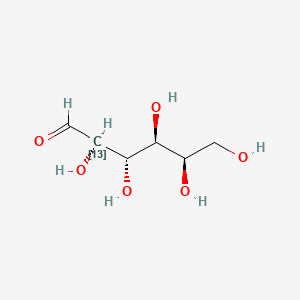

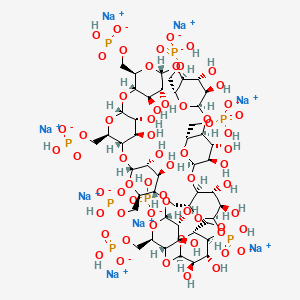

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

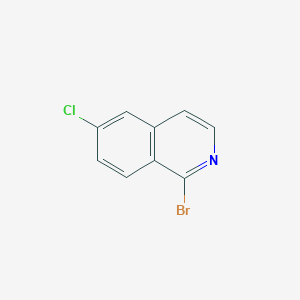

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)

![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)

![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)